molecular formula C21H34BNO4 B13719278 Isopropyl-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester

Isopropyl-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester

Cat. No.: B13719278
M. Wt: 375.3 g/mol
InChI Key: GMTZLBCBLTYOPX-UHFFFAOYSA-N
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Description

Isopropyl-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester: is a complex organic compound that features a boronic ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester typically involves multiple steps. One common method starts with the preparation of the boronic ester intermediate. This can be achieved by reacting a suitable aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst under Suzuki-Miyaura coupling conditions . The resulting boronic ester is then subjected to further functionalization to introduce the isopropyl and carbamic acid tert-butyl ester groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

Isopropyl-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form the corresponding alcohol.

    Reduction: Reduction reactions can convert the carbamic acid ester to the corresponding amine.

    Substitution: The boronic ester can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Palladium catalysts and suitable aryl halides or vinyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic ester yields an alcohol, while Suzuki-Miyaura coupling results in the formation of biaryl compounds.

Scientific Research Applications

Isopropyl-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of Isopropyl-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isopropyl-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its boronic ester group is particularly valuable in cross-coupling reactions, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C21H34BNO4

Molecular Weight

375.3 g/mol

IUPAC Name

tert-butyl N-propan-2-yl-N-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]carbamate

InChI

InChI=1S/C21H34BNO4/c1-15(2)23(18(24)25-19(3,4)5)14-16-11-10-12-17(13-16)22-26-20(6,7)21(8,9)27-22/h10-13,15H,14H2,1-9H3

InChI Key

GMTZLBCBLTYOPX-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CN(C(C)C)C(=O)OC(C)(C)C

Origin of Product

United States

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